n,n-Dihexylacetamide

Description

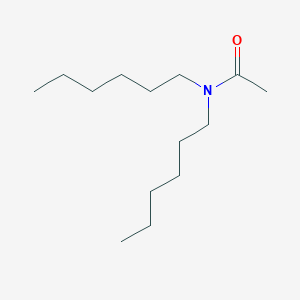

Structure

3D Structure

Properties

IUPAC Name |

N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCOPIALLYRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288129 | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-51-1 | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIHEXYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dihexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dihexylacetamide is a tertiary amide with potential applications as a solvent, plasticizer, and intermediate in the synthesis of more complex molecules. Its long alkyl chains impart significant lipophilicity, making it a candidate for formulations requiring solubility in nonpolar media. This guide provides a comprehensive overview of the synthetic routes to N,N-dihexylacetamide, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Synthetic Strategy Overview

The most direct and common methods for the synthesis of tertiary amides such as N,N-dihexylacetamide involve the acylation of a secondary amine. In this case, dihexylamine is the secondary amine precursor, and it is reacted with an acetylating agent. The two primary and most effective acetylating agents for this transformation are acetyl chloride and acetic anhydride.

Both synthetic routes are based on the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acetylating agent. The choice between acetyl chloride and acetic anhydride often depends on factors such as cost, reactivity, and the ease of purification of the final product.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for a successful synthesis, work-up, and purification.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Dihexylamine | C₁₂H₂₇N | 185.35 | 233-246 | 0.795 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-53 | 1.104 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | 1.082 |

| N,N-Dihexylacetamide | C₁₄H₂₉NO | 227.40 | ~290-310 (extrapolated) | ~0.85 (estimated) |

Synthesis Protocol 1: Acylation using Acetyl Chloride

This method is highly efficient due to the high reactivity of acetyl chloride. The reaction is typically rapid and exothermic.

Reaction Principle and Mechanism

The lone pair of electrons on the nitrogen atom of dihexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and a proton to form N,N-dihexylacetamide and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing the protonation of the dihexylamine starting material and driving the reaction to completion.

Caption: Reaction workflow for the synthesis of N,N-dihexylacetamide using acetyl chloride.

Experimental Protocol

Materials:

-

Dihexylamine

-

Acetyl chloride

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add dihexylamine (1 equivalent) and triethylamine (1.2 equivalents) dissolved in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via the addition funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,N-dihexylacetamide.

Synthesis Protocol 2: Acylation using Acetic Anhydride

Acetic anhydride is a less reactive and less corrosive alternative to acetyl chloride. The reaction may require heating to proceed at a reasonable rate.

Reaction Principle and Mechanism

Similar to the reaction with acetyl chloride, the nitrogen of dihexylamine attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate which then collapses, eliminating an acetate ion as the leaving group. The byproduct of this reaction is acetic acid, which can be removed during the workup.

Caption: Reaction workflow for the synthesis of N,N-dihexylacetamide using acetic anhydride.

Experimental Protocol

Materials:

-

Dihexylamine

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine dihexylamine (1 equivalent) and acetic anhydride (1.5 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Carefully wash the organic solution with water, followed by saturated aqueous sodium bicarbonate solution until the effervescence ceases (to neutralize the acetic acid byproduct).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude N,N-dihexylacetamide obtained from either method can be purified by vacuum distillation . Due to its expected high boiling point, distillation at atmospheric pressure is not recommended as it may lead to decomposition.

Alternatively, for smaller scales or for achieving very high purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Characterization

The identity and purity of the synthesized N,N-dihexylacetamide can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chains and the acetyl methyl group. Due to hindered rotation around the amide C-N bond, the signals for the two hexyl groups may be non-equivalent, leading to more complex splitting patterns for the protons alpha to the nitrogen.

-

Expected Chemical Shifts (δ, ppm):

-

~2.1 (singlet, 3H, -C(O)CH₃)

-

~3.3 (multiplets, 4H, -N(CH₂CH₂...)₂)

-

~1.5-1.2 (multiplets, 16H, internal methylene groups of hexyl chains)

-

~0.9 (triplet, 6H, terminal methyl groups of hexyl chains)

-

-

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the two hexyl chains.

-

Expected Chemical Shifts (δ, ppm):

-

~170 (-C=O)

-

~45-50 (-N-CH₂-)

-

~31, 29, 26, 22 (hexyl chain -CH₂-)

-

~21 (-C(O)CH₃)

-

~14 (terminal -CH₃)

-

-

Infrared (IR) Spectroscopy:

The IR spectrum will provide confirmation of the amide functional group. The most prominent and diagnostic absorption will be the strong carbonyl (C=O) stretching band.

-

Expected Absorption Bands (cm⁻¹):

-

1630-1670 (strong): C=O stretch (amide I band)

-

2850-2960 (strong): C-H stretching of the alkyl chains

-

Safety Precautions

-

Dihexylamine: Corrosive and can cause skin and eye burns. It is also toxic if ingested or inhaled.

-

Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce HCl gas. It is a lachrymator and causes severe burns.

-

Acetic Anhydride: Corrosive and causes burns. It is also a lachrymator.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

An ice bath should be readily available to control exothermic reactions, particularly when using acetyl chloride.

Conclusion

The synthesis of N,N-dihexylacetamide can be reliably achieved through the acylation of dihexylamine with either acetyl chloride or acetic anhydride. The choice of reagent will depend on the desired reaction rate, scale, and available laboratory resources. Proper purification by vacuum distillation or column chromatography, followed by spectroscopic characterization, is essential to obtain a pure product. Adherence to strict safety protocols is paramount throughout the entire synthetic procedure.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

PubChem. (n.d.). Dihexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT-NMR Spectra. Aldrich Chemical Company.

- Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.

Theoretical Basis for N,N-Dihexylacetamide in Solvent Extraction: A Technical Guide

Introduction: The Role of N,N-Dialkylamides in Modern Separations

Solvent extraction is a cornerstone of chemical separation, pivotal in fields ranging from pharmaceutical purification to hydrometallurgy. Within this domain, the class of N,N-dialkylamides has emerged as a superior alternative to traditional organophosphorus extractants like tri-n-butyl phosphate (TBP), particularly for the challenging separations of actinides and lanthanides in nuclear fuel reprocessing.[1] These compounds offer significant advantages, including complete incinerability (adhering to the CHON principle of containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which drastically simplifies radioactive waste management. Furthermore, they exhibit high stability against hydrolysis and radiolysis, ensuring process integrity under harsh conditions.[1]

This guide focuses on a specific member of this class, N,N-Dihexylacetamide (DHDA) . We will explore the fundamental physicochemical and electronic properties that govern its function as a selective extractant. This document will detail the coordination chemistry, thermodynamics, and kinetics that form the theoretical basis for its application, providing researchers and drug development professionals with a comprehensive understanding of its mechanism of action.

Physicochemical Properties of N,N-Dihexylacetamide

While extensive data for N,N-Dihexylacetamide is not as prevalent as for its lower-molecular-weight analog, N,N-Dimethylacetamide (DMAC)[2][3], its core properties can be inferred from the behavior of long-chain N,N-dialkylamides. The two hexyl chains render DHDA lipophilic, ensuring its immiscibility with aqueous solutions and its preference for the organic phase.

| Property | Description | Significance in Solvent Extraction |

| Molecular Structure | An amide functional group with two N-linked hexyl chains and an acetyl group. | The carbonyl oxygen is the primary active site for metal coordination. The long alkyl chains ensure high solubility in organic diluents and low solubility in the aqueous phase. |

| Polarity | A polar amide head group with nonpolar alkyl tails. | This amphiphilic nature drives its interfacial activity, concentrating the molecule at the liquid-liquid interface where extraction occurs. |

| Solubility | Highly soluble in nonpolar organic solvents (e.g., alkanes, aromatics); very low solubility in water. | Essential for maintaining a stable two-phase system and minimizing extractant loss to the aqueous phase. |

| Stability | Resistant to chemical (hydrolysis) and radiolytic degradation compared to phosphate-based extractants.[1] | Ensures a longer solvent lifespan, reduces the formation of interfering degradation products, and maintains extraction efficiency in high-radiation environments. |

Core Principles of Extraction with N,N-Dihexylacetamide

The transfer of a metal ion from an aqueous phase to an organic phase containing DHDA is a complex equilibrium process. The primary mechanism is solvation , where the neutral DHDA molecule displaces water molecules from the metal ion's coordination sphere, forming a neutral, lipophilic complex that is preferentially soluble in the organic diluent.[4][5]

Coordination Chemistry: The Heart of Selectivity

The extraction capability of DHDA is rooted in the Lewis basicity of the carbonyl oxygen atom in the amide functional group. This oxygen atom acts as a potent electron pair donor, forming a coordinate bond with electrophilic metal cations.

For actinides like the uranyl ion (UO₂²⁺), the extraction from a nitric acid medium typically proceeds via the formation of a neutral complex, as depicted in the following equilibrium:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2DHDA(org) ⇌

In this solvating mechanism, two DHDA molecules coordinate directly to the equatorial plane of the linear uranyl ion, displacing water molecules. The nitrate anions also coordinate to satisfy the charge neutrality of the complex, making it extractable into the organic phase.[6][7] The stoichiometry of the extracted species is crucial; for U(VI), a disolvate is commonly formed, while trivalent and tetravalent actinides like Pu(IV) and Th(IV) may form di- or trisolvates.[1][8][9]

The steric hindrance provided by the bulky hexyl chains can be tuned to impart selectivity. For instance, branched alkyl chains on N,N-dialkylamides can selectively recover U(VI) while leaving Pu(IV) in the aqueous phase, a feature highly desirable in advanced reprocessing schemes.

Thermodynamics of the Extraction Process

The spontaneity and feasibility of the solvent extraction process are governed by fundamental thermodynamic principles. The overall process is driven by the change in Gibbs free energy (ΔG), which is related to enthalpy (ΔH) and entropy (ΔS) changes.

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous transfer of the metal ion from the aqueous to the organic phase.

-

Enthalpy (ΔH): The extraction of actinides with amide-based ligands is often an exothermic process (negative ΔH), signifying that the formation of the metal-amide complex is energetically favorable and releases heat.[10][11] This also implies that extraction efficiency may decrease at higher temperatures.

-

Entropy (ΔS): The entropy change is influenced by the release of ordered water molecules from the metal's hydration shell, which is an entropically favorable process. However, the coordination of multiple DHDA molecules leads to a more ordered state for the extractant, an entropically unfavorable factor. The overall sign of ΔS depends on the balance of these effects.

The thermodynamics of these systems are complex, involving multiple competing equilibria in both the aqueous and organic phases.[12]

Critical Factors Influencing Extraction Efficiency

The efficiency of metal ion extraction by DHDA is not solely dependent on the extractant itself but is a function of the entire chemical system. Understanding and controlling these parameters are key to designing an effective separation process.

Aqueous Phase Composition

-

Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase has a profound effect. Initially, increasing the nitrate ion concentration promotes the formation of the neutral, extractable metal-nitrate species through the common ion effect, a phenomenon known as the "salting-out" effect. This drives the equilibrium towards the organic phase, increasing the distribution ratio (D).[13] However, at very high acid concentrations, the extraction efficiency begins to decrease.[13] This is due to the competitive extraction of nitric acid itself by the DHDA molecules, which reduces the concentration of "free" extractant available to complex the metal ion.[13][14] N,N-dialkylamides are known to form multiple adducts with nitric acid, such as (HNO₃)(Amide) and (HNO₃)(Amide)₂.[14]

Organic Phase Composition

-

Extractant Concentration: As per the law of mass action, increasing the concentration of DHDA in the organic phase increases the distribution ratio of the metal ion. Plotting the logarithm of the distribution ratio (log D) against the logarithm of the DHDA concentration typically yields a straight line, the slope of which indicates the number of extractant molecules involved in the extracted complex (the solvation number).[9]

-

The Role of the Diluent: The diluent is not an inert carrier but an active component of the extraction system.[15][16] Its properties significantly influence the extraction process:

-

Polarity and Type: Aliphatic diluents (like n-dodecane) generally lead to higher extraction efficiencies compared to aromatic diluents.[15] Aromatic diluents can interact with the extractant molecules, affecting their activity.

-

Third Phase Formation: The choice of diluent is critical in preventing the formation of a third phase, an extractant-rich heavy organic phase that can disrupt industrial processes. The aggregation of extractant molecules, which can be influenced by the diluent, is a precursor to this phenomenon.[16]

-

Solubility: The diluent must effectively solubilize both the free extractant (DHDA) and the resulting metal-extractant complex to ensure a high capacity for metal loading.[16]

-

Stripping (Back-Extraction)

The recovery of the extracted metal ion from the loaded organic phase is known as stripping. This process involves shifting the extraction equilibrium back towards the aqueous phase. The theoretical basis for stripping is the reverse of extraction and is typically achieved by:

-

Lowering Acidity: Contacting the loaded organic phase with a dilute acid or water solution reduces the salting-out effect, destabilizing the neutral metal complex and promoting its transfer back to the aqueous phase.[4]

-

Chemical Reduction: For elements with multiple stable oxidation states like plutonium, a reducing agent can be added to the stripping solution. For example, reducing Pu(IV) to the less extractable Pu(III) is a highly effective stripping method.

Experimental Protocols & Workflows

A self-validating system requires robust and reproducible methodologies. The fundamental measure of extraction efficiency is the Distribution Ratio (D) .

Protocol: Determination of the Distribution Ratio (D)

The distribution ratio is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium.[17][18]

D = [M]org / [M]aq

Methodology:

-

Phase Preparation:

-

Aqueous Phase: Prepare an aqueous solution of the target metal ion (e.g., Uranyl Nitrate) at a known concentration in a nitric acid matrix of the desired molarity.

-

Organic Phase: Prepare a solution of N,N-Dihexylacetamide at the desired concentration in a suitable organic diluent (e.g., n-dodecane).

-

-

Pre-equilibration: Before the extraction, wash the organic phase with a blank nitric acid solution of the same concentration as the aqueous feed. This step ensures that the organic phase is saturated with acid, preventing volume changes during the actual extraction.[19]

-

Contacting & Equilibration:

-

In a sealed vessel (e.g., a glass equilibration tube), combine equal volumes of the prepared aqueous and organic phases.[19]

-

Agitate the mixture vigorously for a sufficient time to reach equilibrium (typically 30-60 minutes) at a constant temperature.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete and clean separation of the two phases.

-

-

Analysis:

-

Carefully take an aliquot from both the organic and aqueous phases.

-

Determine the concentration of the metal ion in each aliquot using an appropriate analytical technique (e.g., ICP-MS, spectrophotometry, or radiometric counting for radioactive isotopes).

-

-

Calculation:

-

Calculate the distribution ratio using the formula D = [M]org / [M]aq.

-

The Percentage Extraction (%E) can also be calculated as: %E = 100 * D / (D + (Vaq / Vorg)) , where V represents the volume of the phases.[17]

-

Visualization of Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex relationships in solvent extraction.

Caption: General experimental workflow for determining the distribution ratio (D).

Caption: Solvation mechanism of Uranyl Nitrate with two DHDA molecules.

References

-

Ataman Kimya. N,N-DIMETHYLACETAMIDE. [Link]

- Sansare, S. D., et al.

- Condamines, N., & Musikas, C. (1992). THE EXTRACTION BY N,N-DIALKYLAMIDES. II. EXTRACTION OF ACTINIDE CATIONS. Solvent Extraction and Ion Exchange, 10(1), 69-101.

- Condamines, N., & Musikas, C. (1988). the extraction by n, n-dialkylamides.i. hno 3 and other inorganic acids. Solvent Extraction and Ion Exchange, 6(6), 1007-1034.

- Singh, D. K., et al. Synergistic solvent extraction of neodymium form nitric acid medium using Cyanex 302 and D2EHPA.

- Aires, B., et al. (2015). Uranyl Extraction by N,N-dialkylamide Ligands Studied Using Static and Dynamic DFT Simulations. Physical Chemistry Chemical Physics, 17(8), 5890-5901.

-

IAEA-INIS. Study on Selective Separation of Uranium by N,N-dialkylamide in ARTIST Process. [Link]

- Nulens, H., et al. Effect of the diluent on the solvent extraction of neodymium(III) by bis(2-ethylhexyl)phosphoric acid (D2EHPA).

- Condamines, N., & Musikas, C. (1992). THE EXTRACTION BY N.N-DIALKYLAMIDES. II. EXTRACTION OF ACTINIDE CATIONS. Solvent Extraction and Ion Exchange, 10(1), 69-101.

- Berthon, L., et al. (2014). Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations. Physical Chemistry Chemical Physics, 17(8), 5890-5901.

-

LibreTexts. (2022, April 7). 4.5: Extraction Theory. [Link]

- Rao, P. R. V., et al.

- Swain, B., et al. (2020). Recovery of Nitric Acid from Effluents Containing Free Nitric Acid by Solvent Extraction.

-

NIST. N,N-Dimethylacetamide. [Link]

- ResearchGate.

-

SciSpace. (1992). The extraction by N,N-dialkylamides. II. Extraction of actinide cations. [Link]

- ResearchGate. (2018, January 16). Coordination of Actinides and the Chemistry Behind Solvent Extraction.

-

Goalpara College. Separation techniques: Solvent extraction. [Link]

-

MDPI. (2024, July 28). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. [Link]

- ResearchGate. Evaluation of N,N-dialkylamides as promising process extractants.

- Shodhganga.

- ResearchGate. (2017, July 10). Solvent Extraction of Neodymium(III) from Chloride Solutions Using a Mixture of Diacylated Diethylenetriamines and Carboxylic Acids.

- ACS Publications. (2026, January 22). Supramolecular Encapsulation of [Nd(NO 3 )

-

NIH. (2022, August 27). Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide. [Link]

- ACS Publications. (2025, October 3). Impact of Ligand Structures on Precipitation Reactions of Uranyl Nitrate Coordination Polymers with Diamide/Dicarbamide Cross-Linkers.

-

Semantic Scholar. (1988). THE EXTRACTION BY N, N-DIALKYLAMIDES.I. HNO3 AND OTHER INORGANIC ACIDS. [Link]

-

LCGC International. (2023, March 1). Practical Understanding of Partition Coefficients. [Link]

- ResearchGate.

- WSU Research Exchange. Investigation on the Diluent Effect on Solvent Extraction Processes of Trivalent f-Elements by Acidic Di-Alkyl Organophosphorus Extractants.

-

Wikipedia. Urea. [Link]

- UNLV Radiochemistry.

-

SciSpace. (1976). The chemical thermodynamics of actinide elements and compounds. [Link]

- ResearchGate. Concentration of nitric acid in the organic phase; organic.

- ResearchGate.

- Idaho National Laboratory. Solvent Extraction Research and Development in the U.S. Fuel Cycle Program.

-

Goalpara College. Separation techniques: Solvent extraction. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]

- 5. Uranyl extraction by N , N -dialkylamide ligands studied using static and dynamic DFT simulations - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT02443E [pubs.rsc.org]

- 6. Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. bhu.ac.in [bhu.ac.in]

- 18. goalparacollege.ac.in [goalparacollege.ac.in]

- 19. researchgate.net [researchgate.net]

The Ascendance of N,N-Dihexylacetamide: A Technical Chronicle of a High-Performance Extractant

Foreword: Beyond Tributyl Phosphate

For decades, the landscape of nuclear fuel reprocessing has been dominated by a single, stalwart extractant: tributyl phosphate (TBP). The PUREX (Plutonium Uranium Reduction Extraction) process, with TBP at its core, became the de facto standard for separating uranium and plutonium from spent nuclear fuel.[1][2] However, the very stability and robustness that made TBP a workhorse also presented long-term challenges, particularly concerning the generation of secondary radioactive waste that is not easily incinerated. This has catalyzed a multi-decade search for alternative extractants that not only match or exceed the performance of TBP but also offer a more environmentally benign profile.

This technical guide chronicles the historical development and scientific underpinnings of one such promising alternative: N,N-Dihexylacetamide (DHA) . We will journey from the foundational principles of amide-based extractants to the specific synthesis, characterization, and application of DHA in the selective extraction of actinides. This document is intended for researchers, chemists, and engineers in the fields of hydrometallurgy and nuclear chemistry, providing a comprehensive overview grounded in empirical data and validated protocols.

The Genesis of Amide Extractants in Hydrometallurgy

The exploration of N,N-dialkylamides as extractants is rooted in the broader field of hydrometallurgy, where the principles of solvent extraction are paramount for the separation and purification of metals.[3][4] The fundamental mechanism relies on the selective transfer of a metal ion from an aqueous phase to an immiscible organic phase, facilitated by a complexing agent—the extractant.

The initial impetus for investigating alternatives to TBP in the nuclear industry was the desire for completely incinerable reagents, which would minimize the volume of radioactive waste.[5] N,N-dialkylamides, composed solely of carbon, hydrogen, oxygen, and nitrogen, fit this criterion perfectly. Early research in the mid-20th century began to systematically explore various classes of organic compounds for their metal extraction capabilities. It was discovered that the amide functional group, with its polarized carbonyl bond, could effectively coordinate with metal ions, particularly actinides and lanthanides.

N,N-Dihexylacetamide: Synthesis and Physicochemical Profile

The efficacy of any extractant is intrinsically linked to its molecular structure and physical properties. N,N-Dihexylacetamide, a monoamide, emerged from a systematic evaluation of how alkyl chain length and branching affect extraction behavior.

Synthesis of N,N-Dihexylacetamide

The synthesis of N,N-Dihexylacetamide is typically achieved through the amidation of an acetic acid derivative with dihexylamine. A common and straightforward laboratory-scale synthesis involves the reaction of acetyl chloride with dihexylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Laboratory-Scale Synthesis of N,N-Dihexylacetamide

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents:

-

Dihexylamine

-

Acetyl chloride

-

Anhydrous diethyl ether (as solvent)

-

Triethylamine (as a base)

-

-

Procedure: a. Dihexylamine and triethylamine are dissolved in anhydrous diethyl ether in the reaction flask and cooled in an ice bath. b. Acetyl chloride, diluted in anhydrous diethyl ether, is added dropwise from the dropping funnel with vigorous stirring. c. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure the reaction goes to completion. d. The resulting mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. e. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude N,N-Dihexylacetamide is purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Characterization: The purity and identity of the synthesized product are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Diagram: Synthesis Workflow for N,N-Dihexylacetamide

A schematic of the laboratory synthesis of N,N-Dihexylacetamide.

Physicochemical Properties

The physical and chemical properties of N,N-Dihexylacetamide dictate its suitability for industrial-scale solvent extraction processes. These properties influence its solubility in organic diluents, phase separation behavior, and stability under process conditions. While comprehensive data for DHA is dispersed in the literature, the table below compiles key properties, with some values for the closely related N,N-Dimethylacetamide provided for context.[6][7]

| Property | N,N-Dihexylacetamide (DHA) | N,N-Dimethylacetamide (DMAc) - for reference | Units |

| Molecular Formula | C14H29NO | C4H9NO | - |

| Molecular Weight | 227.39 | 87.12 | g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | - |

| Density | ~0.86 (estimated) | 0.937 | g/mL at 25 °C |

| Boiling Point | > 250 (estimated) | 165.1 | °C at 1 atm |

| Solubility in Water | Low | Miscible | - |

| Solubility in Alkanes | High | Poorly soluble | - |

Table 1: Key Physicochemical Properties of N,N-Dihexylacetamide and a related compound.

Extraction Mechanism and Performance

The efficacy of N,N-Dihexylacetamide as an extractant lies in its ability to form stable complexes with metal ions, particularly in their higher oxidation states. The primary mechanism of extraction for actinides like uranium and plutonium from nitric acid media is through solvation.

Solvation Mechanism

In a typical PUREX-like process, spent nuclear fuel is dissolved in nitric acid.[8] The uranium and plutonium are present predominantly as U(VI) in the form of the uranyl ion (UO₂²⁺) and Pu(IV). N,N-Dihexylacetamide, with its nucleophilic carbonyl oxygen, acts as a Lewis base, coordinating with the metal center to form a neutral complex that is soluble in the organic diluent (typically a long-chain alkane like n-dodecane).

The general stoichiometry for the extraction of U(VI) and Pu(IV) with N,N-Dihexylacetamide (L) is believed to be analogous to other N,N-dialkylamides, forming disolvates:[1]

-

Uranium (VI): UO₂²⁺(aq) + 2NO₃⁻(aq) + 2L(org) ⇌ UO₂(NO₃)₂(L)₂(org)

-

Plutonium (IV): Pu⁴⁺(aq) + 4NO₃⁻(aq) + 2L(org) ⇌ Pu(NO₃)₄(L)₂(org)

The equilibrium of these reactions is influenced by several factors, including the nitric acid concentration, temperature, and the nature of the organic diluent.

Diagram: Actinide Extraction Mechanism with N,N-Dihexylacetamide

Solvation of U(VI) and Pu(IV) by N,N-Dihexylacetamide at the aqueous-organic interface.

Performance Metrics: Distribution Coefficients

The efficiency of an extractant is quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. Higher D values indicate more effective extraction.

Studies on various N,N-dialkylamides have shown that their extraction efficiency for actinides is comparable to, and in some cases better than, TBP, particularly for plutonium. The long, straight alkyl chains of N,N-Dihexylacetamide contribute to good solubility in aliphatic diluents and help prevent the formation of a third phase, which can be a problem with some extractant systems at high metal and acid concentrations.

While specific, comprehensive datasets for DHA are not always published in isolation, the following table presents representative distribution coefficient data for U(VI) and Pu(IV) with a closely related N,N-dialkylamide, N,N-dihexyloctanamide (DHOA), which demonstrates the general performance characteristics.[1]

| Metal Ion | Aqueous Phase | Organic Phase | Distribution Coefficient (D) |

| U(VI) | 3.0 M HNO₃ | 1.1 M DHOA in n-dodecane | ~10 - 20 |

| Pu(IV) | 3.0 M HNO₃ | 1.1 M DHOA in n-dodecane | > 50 |

Table 2: Representative Distribution Coefficients for a Straight-Chain N,N-Dialkylamide.

Analytical Characterization Protocols

The development and implementation of N,N-Dihexylacetamide as an extractant rely on robust analytical methods to ensure its purity, monitor its concentration in the organic phase, and understand its interaction with metal ions.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of synthesized N,N-Dihexylacetamide and for quantifying its concentration in the organic solvent during a process.

Experimental Protocol: GC Analysis of N,N-Dihexylacetamide

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Detector Temperature: 300 °C

-

-

Sample Preparation: A dilute solution of N,N-Dihexylacetamide is prepared in a suitable solvent (e.g., isooctane or toluene). An internal standard can be used for precise quantification.

-

Analysis: A small volume (typically 1 µL) of the sample is injected into the GC. The retention time and peak area of the N,N-Dihexylacetamide are used for identification and quantification, respectively.

Characterization of Metal-Ligand Complexes by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the amide group to the metal ion. The C=O stretching frequency in the FTIR spectrum of the amide is particularly sensitive to complexation.

Experimental Protocol: FTIR Analysis of U(VI)-DHA Complex

-

Sample Preparation:

-

A solution of N,N-Dihexylacetamide in the organic diluent (e.g., n-dodecane) is prepared.

-

This organic solution is contacted with an aqueous solution of uranyl nitrate in nitric acid.

-

The two phases are vigorously mixed to allow for extraction and then separated.

-

A sample of the organic phase, now containing the UO₂(NO₃)₂(DHA)₂ complex, is taken for analysis.

-

-

Instrumentation: An FTIR spectrometer.

-

Measurement: A thin film of the organic phase is placed between two salt plates (e.g., NaCl or KBr) and the infrared spectrum is recorded.

-

Data Analysis: The spectrum of the uranium-loaded organic phase is compared to the spectrum of the free N,N-Dihexylacetamide. A shift of the C=O stretching vibration (typically around 1640-1660 cm⁻¹) to a lower frequency (e.g., 1600-1620 cm⁻¹) is indicative of the coordination of the carbonyl oxygen to the uranium metal center.[4][9]

Future Outlook and Concluding Remarks

The historical development of N,N-Dihexylacetamide as an extractant represents a significant step forward in the quest for more sustainable and efficient nuclear fuel reprocessing technologies. Its complete incinerability, high extraction efficiency for actinides, and favorable physicochemical properties position it as a strong candidate to supplement or even replace TBP in future PUREX-based flowsheets.

Further research will likely focus on optimizing process conditions for DHA, investigating its long-term stability under high radiation fields and acidic conditions, and exploring its application in partitioning and transmutation strategies for minor actinides. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors, underscoring the critical role of fundamental chemistry in addressing some of the most pressing challenges in the nuclear fuel cycle.

References

-

Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2017). ResearchGate. [Link]

-

N,N−Dimethylacetamide. (2023). American Chemical Society. [Link]

-

Solvent extraction studies on U(VI), Pu(IV),and fission products using N,N-dihexyloctanamide. (n.d.). ResearchGate. [Link]

-

New insights into the extraction of uranium(VI) by an N,N-dialkylamide. (2014). ResearchGate. [Link]

-

Uranium Extraction Technology. (1993). IAEA. [Link]

-

Dimethylacetamide. (n.d.). Wikipedia. [Link]

-

Infrared spectroscopic study of the effects of different cations on NN-dimethylacetamide and fully deuterated NN-dimethylformamide. (1985). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

Hexavalent Actinide Extraction Using N,N-Dialkyl Amides. (n.d.). SciSpace. [Link]

-

Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). (n.d.). Shimadzu. [Link]

-

Thermodynamic Approach of Uranium(VI) Extraction by N,N-(2–ethylhexyl)Isobutyramide. (n.d.). ResearchGate. [Link]

-

Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. (n.d.). ResearchGate. [Link]

-

Uranyl Extraction by N,N-dialkylamide Ligands Studied Using Static and Dynamic DFT Simulations. (2015). PubMed. [Link]

-

Hexavalent Actinide Extraction Using N,N-Dialkyl Amides. (n.d.). ResearchGate. [Link]

-

Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. (n.d.). AIDIC. [Link]

-

5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023). Caloong Chemical Co., Ltd. [Link]

-

Chemical Thermodynamics of Uranium. (n.d.). Nuclear Energy Agency. [Link]

-

N,N-Dimethylacetamide. (n.d.). NIST WebBook. [Link]

-

Thermodynamics on the complexation of uranium (VI) with N-methylethylenediamine-N,N′,N'-triacetic acid in aqueous Solution: Potentiometry and microcalorimetry. (2023). ResearchGate. [Link]

-

Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. (2015). ResearchGate. [Link]

-

The Plutonium Uranium Extraction Process (PUREX) separates plutonium (Pu), Uranium (U) and. (n.d.). Nuclear Criticality Safety Program. [Link]

-

N,N-Dimethylacetamide. (n.d.). ResearchGate. [Link]

-

Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. (2012). Pacific Northwest National Laboratory. [Link]

- Method for synthesizing N,N dimethyl acetamide in high purity. (n.d.).

-

Extraction of Neptunium, Plutonium, Americium, Zirconium, and Technetium by Di-(2-Ethylhexyl)-Iso- Butyramide (DEHiBA) at High M. (n.d.). OSTI.GOV. [Link]

-

N,N-DIMETHYLACETAMIDE. (n.d.). Ataman Kimya. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. (2018). Hilaris Publisher. [Link]

-

Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. (n.d.). Royal Society of Chemistry. [Link]

- Actinide extraction methods and actinide separation compositions. (n.d.).

-

METHODS OF SEPARATING THE ACTINIDE ELEMENTS. (n.d.). INIS-IAEA. [Link]

-

Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. (n.d.). MDPI. [Link]

-

Recent Advances in Materials for Uranium Extraction from Salt Lake Brine: A Review. (n.d.). MDPI. [Link]

-

N,N-Dimethylacetamide. (n.d.). ResearchGate. [Link]

-

Method for determining residual N,N-dimethylacetamide solvent in bulk drug. (n.d.). SciSpace. [Link]

-

A FTIR study of ion-solvent interactions in N,N-dimethylacetamide. (n.d.). ResearchGate. [Link]

-

PUREX. (n.d.). Wikipedia. [Link]

-

Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2018). PubMed. [Link]

-

Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. (n.d.). Systematic Reviews in Pharmacy. [Link]

-

Metal complexation, FT-IR characterization, and plankton abundance in the marine surface microlayer of coastal areas in the Eastern Mediterranean. (2022). Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N,N-Dimethylacetamide [webbook.nist.gov]

- 6. acs.org [acs.org]

- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 8. PUREX - Wikipedia [en.wikipedia.org]

- 9. Infrared spectroscopic study of the effects of different cations on NN-dimethylacetamide and fully deuterated NN-dimethylformamide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Introduction: The Context and Utility of N,N-Disubstituted Amides

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dihexylacetamide

Prepared by: Gemini, Senior Application Scientist

N,N-disubstituted amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which in turn is bonded to two alkyl or aryl groups. Their unique properties, such as high boiling points, thermal stability, and excellent solvency for a wide range of substances, make them indispensable in various industrial and research applications.[1] A prominent example, N,N-dimethylacetamide (DMAc), is widely used as a polar aprotic solvent in the production of polymers, pharmaceuticals, and agrochemicals.[2]

This guide focuses on a higher molecular weight analog, N,N-dihexylacetamide. By extending the alkyl chains, we can modulate properties like lipophilicity, viscosity, and boiling point, opening avenues for new applications. These could include use as specialized solvents in organic synthesis, formulation agents in drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs), or as intermediates in the synthesis of more complex molecules.

This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed characterization of N,N-dihexylacetamide, designed for researchers and professionals in chemical and pharmaceutical development. The protocols are presented not merely as steps, but as self-validating systems, with a deep-seated rationale for each experimental choice.

Part 1: Synthesis of N,N-Dihexylacetamide via N-Acylation

The formation of the amide bond in N,N-dihexylacetamide is most efficiently achieved through the N-acylation of dihexylamine. This involves reacting the secondary amine with an activated form of acetic acid. The two most reliable and scalable laboratory methods utilize acetyl chloride and acetic anhydride as the acylating agents.

Method 1: Acylation using Acetyl Chloride

This is a classic and highly efficient method for amide synthesis.[3][4] Acetyl chloride is the most reactive derivative of acetic acid, ensuring a rapid and often quantitative conversion.

Causality and Experimental Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of dihexylamine attacks the highly electrophilic carbonyl carbon of acetyl chloride. The reaction is vigorous and produces hydrochloric acid (HCl) as a byproduct.[5] To prevent the protonation of the dihexylamine starting material by this HCl, which would render it non-nucleophilic and halt the reaction, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, must be included to act as an acid scavenger.[6] The reaction is typically performed at a low temperature (e.g., 0 °C) to control its exothermic nature.[6]

Figure 1: Reaction scheme for the synthesis of N,N-dihexylacetamide using acetyl chloride.

Detailed Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dihexylamine (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dihexylamine spot is no longer visible.

Method 2: Acylation using Acetic Anhydride

Using acetic anhydride is a less vigorous, yet highly effective alternative. It is easier to handle than acetyl chloride and avoids the generation of corrosive HCl gas.

Causality and Experimental Rationale: The mechanism is analogous to that with acetyl chloride, involving the nucleophilic attack of dihexylamine on one of the carbonyl carbons of the anhydride.[7][8] The leaving group in this case is an acetate ion, which is less reactive than a chloride ion, making the overall reaction less exothermic. The byproduct is acetic acid, which is neutralized by the excess amine or an added base. While the reaction can proceed without a catalyst, it is often heated or catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to increase the rate.

Figure 2: Reaction scheme for the synthesis of N,N-dihexylacetamide using acetic anhydride.

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dihexylamine (1.0 eq) and acetic anhydride (1.2 eq).

-

Heating: Heat the reaction mixture to 80-100 °C with stirring.

-

Reaction Progression: Maintain the temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC) to confirm the consumption of the starting amine.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

| Parameter | Method 1: Acetyl Chloride | Method 2: Acetic Anhydride |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) |

| Stoichiometry | ~1.05 eq | ~1.2 eq |

| Base | Triethylamine (~1.1 eq) | Not strictly required, but can be used |

| Solvent | Anhydrous DCM, THF, or Ether | Can be run neat or in a high-boiling solvent |

| Temperature | 0 °C to Room Temperature | 80 - 100 °C |

| Byproduct | Hydrochloric Acid (HCl) | Acetic Acid (CH₃COOH) |

| Reactivity | Very High (Vigorous) | High (Moderate) |

Part 2: Purification and Isolation Workflow

Proper purification is critical to obtaining N,N-dihexylacetamide of high purity, which is essential for accurate characterization and subsequent applications. The workup procedure is designed to remove unreacted starting materials, byproducts, and catalysts.

Self-Validating Protocol Rationale: The workflow employs a series of aqueous washes to systematically remove specific impurities. A dilute acid wash removes the basic triethylamine and any unreacted dihexylamine. A subsequent wash with a saturated sodium bicarbonate solution neutralizes and removes the acidic byproduct (acetic acid or the salt from HCl). A final brine wash begins the drying process by removing the bulk of dissolved water before treatment with a solid drying agent. The final purification by vacuum distillation separates the high-boiling product from any non-volatile impurities.

Figure 3: General workflow for the purification of N,N-dihexylacetamide.

Part 3: Spectroscopic Characterization

Structural confirmation of the synthesized N,N-dihexylacetamide is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Due to restricted rotation around the C-N amide bond, some signals may appear broadened or as two distinct sets at room temperature, corresponding to different rotamers.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~3.30 ppm (triplet, 4H): The four protons on the carbons alpha to the nitrogen (-N-CH₂ -).

-

δ ~2.10 ppm (singlet, 3H): The three protons of the acetyl methyl group (-C(O)-CH₃ ).

-

δ ~1.50 ppm (multiplet, 4H): The four protons on the carbons beta to the nitrogen (-N-CH₂-CH₂ -).

-

δ ~1.28 ppm (multiplet, 12H): The overlapping signals for the six methylene groups in the middle of the hexyl chains.

-

δ ~0.88 ppm (triplet, 6H): The six terminal methyl protons of the two hexyl chains (-CH₂-CH₃ ).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~170 ppm: Carbonyl carbon (C =O).

-

δ ~46 ppm: Carbons alpha to the nitrogen (-N-CH₂ -).

-

δ ~31 ppm: Methylene carbons of the hexyl chains.

-

δ ~29 ppm: Methylene carbons of the hexyl chains.

-

δ ~26 ppm: Methylene carbons of the hexyl chains.

-

δ ~22 ppm: Methylene carbon adjacent to the terminal methyl group.

-

δ ~21 ppm: Acetyl methyl carbon (-C(O)-CH₃ ).

-

δ ~14 ppm: Terminal methyl carbons of the hexyl chains (-CH₃ ).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~2.10 (s) | ~21 |

| N-C H₂- | ~3.30 (t) | ~46 |

| N-CH₂-C H₂- | ~1.50 (m) | ~29 |

| -(CH₂)₃- | ~1.28 (m) | ~31, ~26, ~22 |

| Terminal CH₃ | ~0.88 (t) | ~14 |

| Carbonyl C=O | N/A | ~170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic peak for an amide is the carbonyl (C=O) stretch.

Expected IR Absorption Bands:

-

~1650-1630 cm⁻¹ (strong, sharp): This is the characteristic C=O stretching vibration of a tertiary amide. Its high intensity is a key indicator of successful amide formation.

-

~2955, 2925, 2855 cm⁻¹ (strong): C-H stretching vibrations from the numerous methylene and methyl groups in the hexyl and acetyl moieties.

-

~1465 cm⁻¹ (moderate): C-H bending (scissoring) vibration of the methylene groups.

-

~1260 cm⁻¹ (moderate): C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected MS Data (Electron Ionization - EI):

-

Molecular Formula: C₁₄H₂₉NO

-

Molecular Weight: 227.39 g/mol

-

Molecular Ion Peak (M⁺): m/z = 227.

-

Key Fragmentation Peaks:

-

m/z = 156: Loss of a pentyl radical (•C₅H₁₁), representing an alpha-cleavage adjacent to the nitrogen.

-

m/z = 86: McLafferty rearrangement product, [CH₂=C(OH)N(CH₃)₂]⁺• or cleavage resulting in [CH₃CON(CH₂)₂]⁺.

-

m/z = 43: The acetyl cation [CH₃CO]⁺, which is often a prominent peak.

-

Conclusion

This guide outlines robust and reliable protocols for the synthesis of N,N-dihexylacetamide via the acylation of dihexylamine with either acetyl chloride or acetic anhydride. The causality behind each procedural step has been detailed to empower the researcher with a deeper understanding of the reaction system. Furthermore, a comprehensive framework for the structural elucidation and purity confirmation using NMR, IR, and MS has been provided, including predicted data to guide the analysis. By following these self-validating methodologies, researchers and drug development professionals can confidently synthesize and characterize N,N-dihexylacetamide for its exploration in novel applications.

References

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

-

Ekeeda. (2019). Reaction of Amines with Acetic Anhydride. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

-

Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Process-Development Studies on l,5-Diacetyl-3,7-Dinitro-1,3,5,7-Tetra-azacyclooctane (DADN). Retrieved from [Link]

-

ResearchGate. (2019). How come my acid chloride reacts with tertiary amine?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

-

Waters Corporation. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

-

Reddit. (2021). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.

-

Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

-

MaChemGuy. (2016). Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]

-

ChemSino. (n.d.). N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production. Retrieved from [Link]

-

J Michelle Leslie. (2022). Acylation of an amine using acetic anhydride. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FIG. 4. 2D exchange spectrum of N, N-dimethylacetamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ACETIC ANHYDRIDE. Retrieved from [Link]

Sources

- 1. N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 2. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of N,N-Dihexylacetamide

Preamble: Navigating the Data Scarcity for N,N-Dihexylacetamide

In the landscape of chemical research and drug development, a comprehensive understanding of the physical properties of a compound is paramount. These properties govern its behavior in various systems, influencing everything from reaction kinetics and solubility to formulation and bioavailability. This guide is dedicated to a thorough exploration of the physical characteristics of N,N-dihexylacetamide.

A salient challenge in the study of N,N-dihexylacetamide is the conspicuous absence of readily available, experimentally determined physical property data in the current scientific literature and chemical databases. This scarcity necessitates a predictive and methodological approach. This whitepaper, therefore, serves a dual purpose: firstly, to provide well-reasoned estimations of the core physical properties of N,N-dihexylacetamide based on the homologous series of N,N-dialkylacetamides, and secondly, to furnish detailed, field-proven experimental protocols for the empirical determination and validation of these properties.

This document is structured to empower researchers, scientists, and drug development professionals with both a robust theoretical framework and practical, actionable methodologies for the comprehensive characterization of N,N-dihexylacetamide and similar long-chain amide compounds.

Molecular Profile of N,N-Dihexylacetamide

N,N-dihexylacetamide is a tertiary amide characterized by an acetyl group bonded to a nitrogen atom, which is, in turn, substituted with two hexyl chains. This molecular architecture, particularly the long alkyl chains, is the primary determinant of its physical properties, suggesting a compound with significant lipophilicity.

Molecular Structure:

Key Structural Features:

-

Tertiary Amide: The absence of a hydrogen atom on the nitrogen precludes its participation as a hydrogen bond donor, a critical factor influencing its boiling point and solubility.

-

Carbonyl Group: The polar carbonyl group (C=O) allows N,N-dihexylacetamide to act as a hydrogen bond acceptor.

-

Long Alkyl Chains: The two hexyl groups contribute significantly to the molecule's nonpolar character and molecular weight, suggesting low water solubility and a high boiling point.

Estimated Physical Properties: A Homologous Series Approach

To derive meaningful estimations for the physical properties of N,N-dihexylacetamide, we will analyze the trends within the homologous series of N,N-dialkylacetamides. By examining the experimentally determined properties of the methyl, ethyl, propyl, and butyl analogs, we can extrapolate to the hexyl derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 25°C |

| N,N-Dimethylacetamide | C4H9NO | 87.12 | 165-166[1] | 0.937 |

| N,N-Diethylacetamide | C6H13NO | 115.17 | 182–186 | 0.925 |

| N,N-Dipropylacetamide | C8H17NO | 143.23 | ~215-220 (estimated) | 0.890 |

| N,N-Dibutylacetamide | C10H21NO | 171.28 | 243-245 | 0.880 |

| N,N-Dihexylacetamide (Estimated) | C14H29NO | 227.40 | ~290-310 | ~0.86 |

Rationale for Estimations:

-

Boiling Point: A consistent increase in boiling point is observed with the lengthening of the alkyl chains, attributable to the increase in molecular weight and stronger van der Waals forces. The jump between each successive member of the series is approximately 20-30°C. Therefore, a boiling point in the range of 290-310°C is a reasonable estimation for N,N-dihexylacetamide.

-

Density: A decreasing trend in density is observed as the alkyl chains become longer. This is because the increase in molecular volume outpaces the increase in molecular weight. Extrapolating this trend, the density of N,N-dihexylacetamide is estimated to be approximately 0.86 g/cm³.

-

Solubility: While lower-order N,N-dialkylacetamides are miscible with water, the solubility is expected to decrease significantly with increasing alkyl chain length.[2][3] N,N-dihexylacetamide is predicted to be insoluble in water but should exhibit good solubility in a range of organic solvents, particularly nonpolar solvents, due to its significant hydrocarbon character.

Experimental Determination of Physical Properties

The following section provides detailed, self-validating protocols for the experimental determination of the core physical properties of N,N-dihexylacetamide. The causality behind each step is explained to provide a deeper understanding of the methodology.

Synthesis and Purification of N,N-Dihexylacetamide

Accurate measurement of physical properties necessitates a pure sample. A common route for the synthesis of tertiary amides is the reaction of an acid chloride with a secondary amine.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of N,N-dihexylacetamide.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dihexylamine and a non-nucleophilic base such as triethylamine in an anhydrous solvent like dichloromethane (DCM).

-

Addition of Acetyl Chloride: Cool the solution to 0°C in an ice bath. Add acetyl chloride dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N,N-dihexylacetamide.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure N,N-dihexylacetamide. The high estimated boiling point necessitates distillation under reduced pressure to prevent decomposition.

Determination of Boiling Point

Given the high estimated boiling point of N,N-dihexylacetamide, standard atmospheric distillation may not be suitable. A common and accurate method for high-boiling liquids is the Thiele tube method, which requires a small amount of sample.

Experimental Workflow: Boiling Point Determination (Thiele Tube)

Caption: Workflow for boiling point determination using a Thiele tube.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few drops) of purified N,N-dihexylacetamide into a small-diameter test tube (fusion tube).

-

Capillary Tube Insertion: Take a capillary tube and seal one end using a flame. Place the capillary tube, open end down, into the fusion tube containing the sample.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or a small piece of wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Step-by-Step Protocol:

-

Mass of Empty Container: Accurately weigh a clean and dry volumetric flask (e.g., 10 mL) or a graduated cylinder on an analytical balance.

-

Volume of Liquid: Carefully fill the container to the calibration mark with N,N-dihexylacetamide. Ensure the meniscus is read correctly.

-

Mass of Filled Container: Reweigh the container with the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container - mass of empty container) by the known volume.

Solubility Profile

A qualitative solubility profile is crucial for understanding the polarity of N,N-dihexylacetamide and its potential applications as a solvent or in formulations.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane.

-

Test Procedure: In a series of small test tubes, add approximately 1 mL of each solvent.

-

Addition of Amide: To each test tube, add a few drops of N,N-dihexylacetamide.

-

Observation: Agitate the mixture and observe whether the amide dissolves completely, is partially soluble, or is insoluble. Record the observations.

Predicted Spectral Characteristics

Spectroscopic analysis is essential for the structural confirmation of N,N-dihexylacetamide.

¹H NMR Spectroscopy

-

Singlet (3H): A sharp singlet corresponding to the three protons of the acetyl group (CH₃-C=O) is expected, likely in the region of δ 2.0-2.2 ppm.

-

Multiplets (4H): Two triplets corresponding to the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected around δ 3.2-3.4 ppm.

-

Multiplets (16H): A series of overlapping multiplets for the protons of the methylene groups in the hexyl chains (-CH₂-) will be observed in the upfield region, typically between δ 1.2-1.6 ppm.

-

Triplet (6H): A triplet for the six terminal methyl protons (-CH₃) of the hexyl chains will appear at the most upfield position, around δ 0.8-1.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A resonance for the carbonyl carbon (C=O) is expected in the range of δ 170-172 ppm.

-

Alkyl Carbons: Multiple signals for the carbons of the hexyl chains and the acetyl methyl group will be present in the upfield region (δ 10-50 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a tertiary amide is expected in the region of 1630-1680 cm⁻¹. The absence of N-H bands is a key feature.

-

C-N Stretch: A C-N stretching vibration is expected in the fingerprint region.

-

C-H Stretches: Strong C-H stretching absorptions from the alkyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N,N-dihexylacetamide (227.40 g/mol ). Due to the presence of a nitrogen atom, the molecular weight is an odd number.

-

Fragmentation Pattern: Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. Expect to see fragment ions corresponding to the loss of alkyl groups and the formation of acylium ions.

Safety and Handling

While specific toxicity data for N,N-dihexylacetamide is not available, it should be handled with the care afforded to all laboratory chemicals. Based on its structural similarity to other N,N-dialkylacetamides, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of N,N-dihexylacetamide, addressing the current data gap through a combination of estimation based on homologous series trends and detailed experimental protocols for empirical verification. The provided methodologies are designed to be robust and self-validating, empowering researchers to confidently characterize this and other long-chain amide compounds. The predicted spectral data serves as a valuable reference for structural confirmation. As research involving N,N-dihexylacetamide and related compounds progresses, it is anticipated that experimental data will become more readily available, further refining our understanding of this class of molecules.

References

-

American Chemical Society. (2023). N,N-Dimethylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Physical Properties of Amides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of N,N-dihexylacetamide